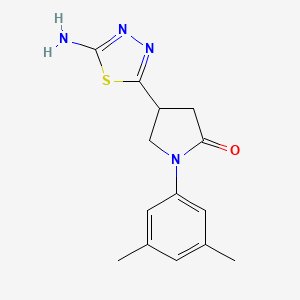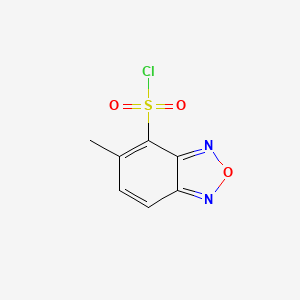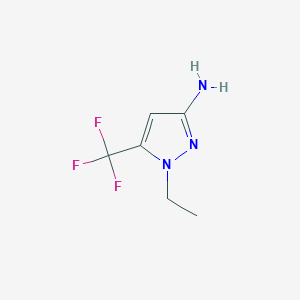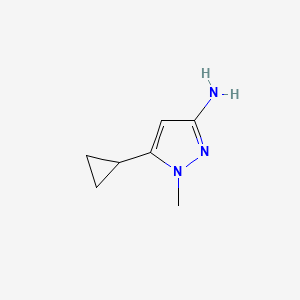
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine” is a chemical compound with the CAS Number: 30218-58-7 . It has a molecular weight of 188.27 . It is also known as N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine . This compound is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine” is represented by the linear formula C12H16N2 . The InChI Code for this compound is 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 .Physical And Chemical Properties Analysis
“N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, such as N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, have shown promise in the treatment of cancer. They are being studied for their ability to target and kill cancer cells, with some compounds inducing cell apoptosis and arresting cell cycle progression . This could lead to new therapies that are more effective and have fewer side effects than current treatments.
Antimicrobial Activity
Research has indicated that indole derivatives possess significant antimicrobial properties. They are being explored for their potential to combat various microbes, which could be crucial in developing new antibiotics in an era of increasing antibiotic resistance .
Neurological Disorders
Indole compounds are being investigated for their effects on neurological disorders. Due to their interaction with various neurotransmitter systems, they may offer new avenues for treating conditions like depression, anxiety, and other mood disorders .
Cardiovascular Diseases
Some indole derivatives have been found to have cardiovascular benefits, such as lowering blood pressure. This is particularly relevant for compounds that can selectively inhibit enzymes like aldosterone synthase without affecting cortisol secretion, which is important for maintaining cardiovascular health .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of indole derivatives make them candidates for the development of new pain relief medications. Their ability to modulate the body’s inflammatory response can be leveraged to treat chronic pain conditions .
Antidiabetic Activity
Indole derivatives are also being studied for their antidiabetic activity. They may play a role in regulating blood sugar levels, which could lead to new treatments for diabetes and related metabolic disorders .
Antiviral and Anti-HIV Applications
The antiviral activity of indole derivatives, including their potential as anti-HIV agents, is a field of significant interest. These compounds could contribute to the development of new antiviral drugs that are more effective against a range of viruses, including HIV .
Tubulin Polymerization Inhibition
Some indole derivatives have been shown to inhibit tubulin polymerization, which is a promising target for anticancer drugs. By preventing the formation of microtubules necessary for cell division, these compounds could effectively halt the proliferation of cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIGHBKPEYKJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650282 |
Source


|
| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine | |
CAS RN |
915922-67-7 |
Source


|
| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)




![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)
![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
